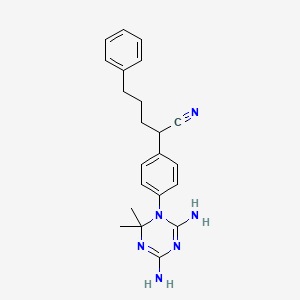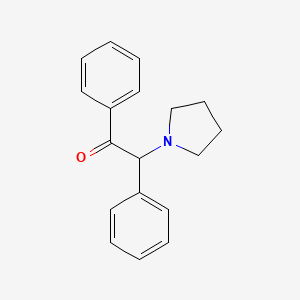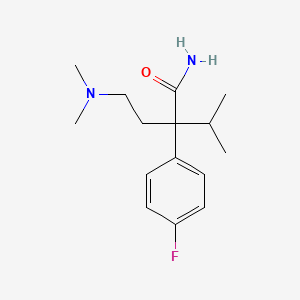![molecular formula C21H27NO6S B12797045 Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate CAS No. 24310-38-1](/img/structure/B12797045.png)
Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 105686 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of NSC 105686 involves several steps, each requiring precise conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is formed. Common conditions include the use of catalysts, solvents, and specific pH levels.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 105686 in its pure form.
Industrial production methods for NSC 105686 may involve scaling up the laboratory procedures while ensuring safety and efficiency. This includes the use of industrial reactors, automated systems for monitoring reaction conditions, and large-scale purification processes.
Análisis De Reacciones Químicas
NSC 105686 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 105686 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Aplicaciones Científicas De Investigación
NSC 105686 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biological assays to investigate cellular processes and interactions.
Medicine: NSC 105686 is explored for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It finds applications in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism by which NSC 105686 exerts its effects involves specific molecular targets and pathways. It interacts with enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
NSC 105686 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
NSC 105687: A closely related compound with slight variations in its chemical structure, leading to different reactivity and applications.
NSC 105688: Another similar compound used in different contexts, providing a basis for comparative studies.
The uniqueness of NSC 105686 lies in its specific interactions and the range of applications it supports, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
24310-38-1 |
|---|---|
Fórmula molecular |
C21H27NO6S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
ethyl 4-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)butanoate |
InChI |
InChI=1S/C21H27NO6S/c1-5-28-21(23)7-6-14-22(17-10-13-19(26-3)20(15-17)27-4)29(24,25)18-11-8-16(2)9-12-18/h8-13,15H,5-7,14H2,1-4H3 |
Clave InChI |
HFXDDMJNSRNZSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



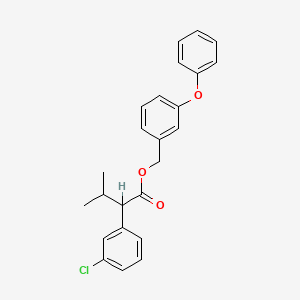

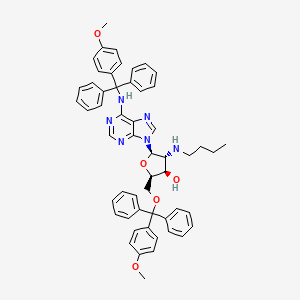
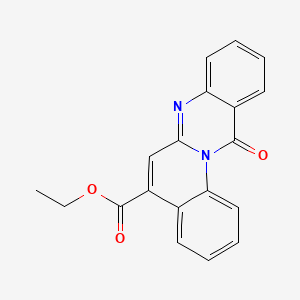
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

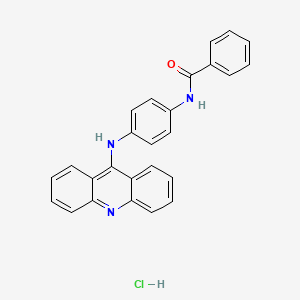

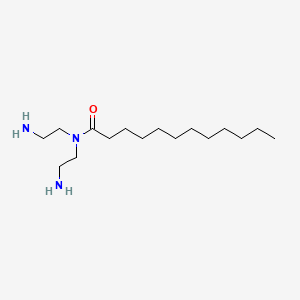
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
